molecular formula C15H17NO B2385685 (R)-(+)-2-Amino-1,1-diphenyl-1-propanol CAS No. 78603-93-7

(R)-(+)-2-Amino-1,1-diphenyl-1-propanol

Cat. No.: B2385685
CAS No.: 78603-93-7
M. Wt: 227.307
InChI Key: FMBMNSFOFOAIMZ-GFCCVEGCSA-N
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Description

®-(+)-2-Amino-1,1-diphenyl-1-propanol is a chiral amino alcohol that has garnered interest in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes an amino group and two phenyl groups attached to a central carbon atom. The presence of the chiral center makes it an important molecule in stereochemistry and enantioselective synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(+)-2-Amino-1,1-diphenyl-1-propanol typically involves the reduction of the corresponding ketone, 2-Amino-1,1-diphenyl-1-propanone. One common method is the asymmetric reduction using chiral catalysts or chiral auxiliaries to ensure the production of the desired enantiomer. For instance, the use of chiral borane reagents or chiral oxazaborolidine catalysts can facilitate the reduction process under mild conditions.

Industrial Production Methods

Industrial production of ®-(+)-2-Amino-1,1-diphenyl-1-propanol may involve large-scale asymmetric hydrogenation processes. These processes utilize high-pressure hydrogen gas in the presence of chiral metal catalysts, such as rhodium or ruthenium complexes, to achieve high enantioselectivity and yield. The choice of solvent, temperature, and pressure conditions are optimized to maximize the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

®-(+)-2-Amino-1,1-diphenyl-1-propanol undergoes various chemical reactions, including:

    Oxidation: The amino alcohol can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Further reduction of the amino alcohol can lead to the formation of secondary or tertiary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: 2-Amino-1,1-diphenyl-1-propanone.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted derivatives depending on the reactants used.

Scientific Research Applications

®-(+)-2-Amino-1,1-diphenyl-1-propanol has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of enantiomerically pure compounds. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.

    Biology: The compound is studied for its potential biological activity, including its role as a ligand in receptor binding studies.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of ®-(+)-2-Amino-1,1-diphenyl-1-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral center of the molecule allows it to fit into the active sites of these targets with high specificity. This interaction can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    (S)-(-)-2-Amino-1,1-diphenyl-1-propanol: The enantiomer of ®-(+)-2-Amino-1,1-diphenyl-1-propanol, which has similar chemical properties but different biological activities due to its opposite chirality.

    2-Amino-1,1-diphenyl-1-propanone: The ketone precursor used in the synthesis of ®-(+)-2-Amino-1,1-diphenyl-1-propanol.

    1,1-Diphenyl-2-propanol: A related compound lacking the amino group, which affects its reactivity and applications.

Uniqueness

The uniqueness of ®-(+)-2-Amino-1,1-diphenyl-1-propanol lies in its chiral center and the presence of both amino and hydroxyl functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile building block in asymmetric synthesis. Its ability to interact with chiral receptors and enzymes also distinguishes it from other similar compounds.

Properties

IUPAC Name

(2R)-2-amino-1,1-diphenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-12(16)15(17,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12,17H,16H2,1H3/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMBMNSFOFOAIMZ-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78603-93-7
Record name (R)-(+)-2-Amino-1,1-diphenyl-1-propanol
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